Frondoside A hydrate Frondoside A hydrate
Brand Name: Vulcanchem
CAS No.: 127367-76-4
VCID: VC21343221
InChI: InChI=1S/C60H96O29S.Na/c1-25(2)12-11-17-59(9)49-32(81-27(4)62)20-58(8)29-13-14-35-56(5,6)36(16-18-57(35,7)28(29)15-19-60(49,58)55(72)88-59)83-53-47(39(67)34(24-79-53)89-90(73,74)75)87-54-48(86-50-40(68)37(65)30(63)22-77-50)41(69)44(26(3)80-54)84-51-42(70)45(31(64)23-78-51)85-52-43(71)46(76-10)38(66)33(21-61)82-52;/h13,25-26,28,30-54,61,63-71H,11-12,14-24H2,1-10H3,(H,73,74,75);/q;+1/p-1
SMILES: CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)CCCC(C)C)C)OS(=O)(=O)[O-])O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(C(C(O1)CO)O)OC)O)O.[Na+]
Molecular Formula: C60H95O29SNa·xH2O
Molecular Weight: 1335.4 g/mol

Frondoside A hydrate

CAS No.: 127367-76-4

Cat. No.: VC21343221

Molecular Formula: C60H95O29SNa·xH2O

Molecular Weight: 1335.4 g/mol

* For research use only. Not for human or veterinary use.

Frondoside A hydrate - 127367-76-4

CAS No. 127367-76-4
Molecular Formula C60H95O29SNa·xH2O
Molecular Weight 1335.4 g/mol
IUPAC Name sodium;[6-[[4-acetyloxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxyoxan-3-yl] sulfate
Standard InChI InChI=1S/C60H96O29S.Na/c1-25(2)12-11-17-59(9)49-32(81-27(4)62)20-58(8)29-13-14-35-56(5,6)36(16-18-57(35,7)28(29)15-19-60(49,58)55(72)88-59)83-53-47(39(67)34(24-79-53)89-90(73,74)75)87-54-48(86-50-40(68)37(65)30(63)22-77-50)41(69)44(26(3)80-54)84-51-42(70)45(31(64)23-78-51)85-52-43(71)46(76-10)38(66)33(21-61)82-52;/h13,25-26,28,30-54,61,63-71H,11-12,14-24H2,1-10H3,(H,73,74,75);/q;+1/p-1
Standard InChI Key JVAXTYZSDXFKMH-UHFFFAOYSA-M
SMILES CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)CCCC(C)C)C)OS(=O)(=O)[O-])O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(C(C(O1)CO)O)OC)O)O.[Na+]
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)CCCC(C)C)C)OS(=O)(=O)[O-])O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(C(C(O1)CO)O)OC)O)O.[Na+]

Chemical Structure and Properties

Frondoside A hydrate is a complex triterpenoid saponin with the molecular formula C60H95NaO29S and a molecular weight of 1335.43 g/mol . Its CAS registry number is 127367-76-4 . Structurally, it contains a sugar-steroid framework that contributes to its biological activities .

The compound presents as a white crystalline solid with high water solubility . It remains stable for extended periods when stored as a solid at -20°C, though it should be protected from oxygen exposure and direct sunlight to maintain its integrity . Below are the key physicochemical properties of Frondoside A hydrate:

PropertyValue
Molecular FormulaC60H95NaO29S
Molecular Weight1335.43 g/mol
Physical AppearanceWhite crystalline solid
SolubilityWater-soluble
Storage Recommendation-20°C, protected from oxygen and sunlight
StabilityStable as solid for extended periods
CAS Number127367-76-4

Source and Extraction Methods

Frondoside A is primarily isolated from the orange-footed sea cucumber, Cucumaria frondosa, which is abundantly found in the North Atlantic Ocean and Russia's Barents Sea . This sea cucumber species holds particular significance in traditional medicine and cuisine, especially in East and Southeast Asian cultures where both fresh and dried sea cucumber are considered delicacies .

The extraction and purification process typically involves processing the sea cucumber after harvesting its culinary components . The extraction methodology employs specialized techniques such as segmentation chromatography to isolate the compound from the complex biological matrix . Modern purification methods can achieve high purity levels, with commercial preparations typically exceeding 98% purity .

Biological Activities

Anticancer Properties

Frondoside A hydrate exhibits remarkable anticancer properties across multiple cancer types. Studies have demonstrated its potent cytotoxicity against various cancer cell lines, with particularly notable effects on:

  • THP-1 and HeLa tumor cell lines (IC50 values of 4.5 µg/mL and 2.1 µg/mL, respectively)

  • Pancreatic cancer cells

  • Breast cancer cells, specifically the highly invasive MDA-MB-231 line

  • Liver cancer cells (HepG2)

  • Bladder cancer cells (UM-UC-3)

  • Colon cancer cells (HT-29, HCT8/S11, and HCT-116)

The compound inhibits cancer cell proliferation in concentration-dependent patterns, often achieving efficacy comparable to conventional chemotherapeutic agents at higher concentrations . In bladder cancer studies, when cells were treated with 2.5 μM Frondoside A for 48 hours, the degree of inhibition was similar to that observed with 10 μM of epirubicin, a standard chemotherapeutic agent .

Anti-metastatic and Anti-invasive Effects

Beyond direct cytotoxicity, Frondoside A demonstrates significant anti-metastatic and anti-invasive properties, which are crucial for preventing cancer spread. Research has shown that it:

  • Inhibits the migration and invasion of breast cancer cell line MDA-MB-231 in vitro

  • Significantly reduces cell migration of HepG2, Panc02, and UM-UC-3 cells in a time-dependent manner

  • Attenuates TPA-induced colony formation, invasion, and migration in MBA-MB-231 human breast cancer cells

  • Demonstrates potent anti-metastatic activity in murine models of metastatic breast cancer

A study by Ma et al. (2011) confirmed that Frondoside A possesses potent anti-metastatic properties, inhibiting tumor metastasis in experimental animal models . These effects make Frondoside A particularly valuable as a potential therapeutic agent for aggressive metastatic cancers.

Molecular Mechanisms of Action

Molecular Targets and Binding Interactions

Molecular docking studies have revealed that Frondoside A interacts with multiple cellular targets, explaining its diverse anticancer effects. Research has identified several key protein targets with significant binding affinity:

Target ProteinBinding Free Energy (kcal/mol)Key Binding Features
CDK1-10.7Fifteen hydrogen bonds; shortest bond with VAL-174 (2.3 Å) and SER-46 (2.3 Å)
TOP2AN/ASix hydrogen bonds; shortest bond with SER-320 (2.6 Å)
ASPMN/ATen hydrogen bonds; shortest bond with GLU-108 (2.3 Å)
BUB1N/ATwelve hydrogen bonds; shortest bond with LYS-919 (1.9 Å)
CDC20N/ATen hydrogen bonds; shortest bond with ARG-383 (1.9 Å)
KIF20AN/ATen hydrogen bonds; shortest bond with GLU-603 (2.0 Å)
TPX2N/ATen hydrogen bonds; shortest bond with TYR-197 (2.2 Å)
KIF23N/ANine hydrogen bonds; shortest bond with TRP-149 (2.4 Å)
MELKN/ANine hydrogen bonds; shortest bond with TYR-269 (2.2 Å)
FLNCN/AThree hydrogen bonds; shortest bond with ASN-1727 (2.7 Å)

Among these targets, CDK1 showed the strongest affinity with a binding free energy of -10.7 kcal/mol . The molecular docking analysis revealed that Frondoside A forms stable hydrogen bonds with all target proteins, with binding free energies consistently below -5 kcal/mol, indicating favorable and stable interactions .

Cell Cycle Effects and Apoptosis Induction

Frondoside A significantly alters cell cycle distribution in cancer cells, contributing to its growth inhibitory effects . Treatment of cancer cells with Frondoside A leads to cell cycle arrest and subsequently triggers programmed cell death through apoptosis pathways .

The compound has been characterized as "an extremely potent inducer of apoptosis" with a unique mechanism . While it activates caspases, it can induce apoptosis in HL-60 cells through mechanisms distinct from traditional extrinsic and intrinsic apoptosis pathways . This unique property makes it potentially valuable for treating cancers resistant to conventional apoptosis inducers, such as pancreatic cancer .

Research on bladder cancer cells demonstrated that Frondoside A induces characteristic morphological changes in the nuclei of treated cells, confirming its pro-apoptotic effects . Western blot analyses have shown that Frondoside A influences several key signaling pathways:

  • Reduces phosphorylation of the survival kinase AKT

  • Enhances caspase-3 activation

  • Increases PARP inactivation

  • Promotes H2AX phosphorylation

  • Inhibits ERK phosphorylation

Pharmacokinetics and Bioavailability

The pharmacokinetic properties of Frondoside A have been investigated in mouse models, providing important insights into its in vivo behavior. Key pharmacokinetic parameters determined from these studies include:

ParameterIP BolusIV Bolus
Area under curve (AUC) µg/L × min9,98447,220
Total body clearance (Cl tb) mL/min/m²1276.35
Maximum plasma concentration (Cp max) nM18.3129
Bioavailability (%)20100
Apparent volume of distribution (L/m²)28-
Volume of distribution (L/m²)-0.87
Half-life γ (T ½ γ) minutes840510
Half-life α (T ½ α: distribution phase) minutes-2
Half-life β (T ½ β elimination phase) minutes-158

These data indicate that Frondoside A has a bioavailability of 20% when administered via intraperitoneal (IP) injection . The compound demonstrates a relatively long elimination half-life (840 minutes for IP and 510 minutes for IV administration), suggesting favorable persistence in the circulation . The volume of distribution value (28 L/m² for IP) indicates significant tissue distribution beyond the vascular compartment .

Synergistic Effects with Conventional Anticancer Drugs

One of the most promising aspects of Frondoside A is its ability to enhance the efficacy of conventional chemotherapeutic agents, potentially allowing for dose reductions that minimize adverse effects. Studies have demonstrated significant synergistic effects when Frondoside A is combined with established anticancer drugs:

Combination with Oxaliplatin and 5-Fluorouracil

Research on colon cancer cells has shown that Frondoside A at a suboptimal concentration (0.5 μM) significantly enhances the growth inhibitory effects of oxaliplatin (1–10 μM) and 5-fluorouracil (0.5–2.5 μM) . When tested against established colonies, the combination treatments showed significantly greater inhibition of colony growth compared to either agent alone .

Molecular analysis revealed that these combinations enhance apoptotic cell death through multiple mechanisms:

  • Enhanced inhibition of ERK phosphorylation

  • Increased inhibition of AKT phosphorylation

  • Enhanced caspase-3 activation

  • Greater PARP inactivation

  • Increased H2AX phosphorylation

Combination with CpG-ODN

Studies with bladder cancer cells have investigated the combination of Frondoside A with CpG-ODN, demonstrating promising results in both in vitro cell culture systems and in vivo xenograft models . This combination approach represents another strategy to enhance the therapeutic efficacy of Frondoside A.

Future Prospects and Challenges

Despite the promising anticancer properties of Frondoside A, several challenges and opportunities remain for its development as a therapeutic agent:

  • Optimization of extraction and purification methods to improve yield and reduce cost

  • Development of synthetic or semi-synthetic analogues to enhance specific activities

  • Further pharmacokinetic and pharmacodynamic studies to optimize dosing regimens

  • Investigation of additional combination strategies with both conventional and novel anticancer agents

  • Advancement to clinical trials to assess safety and efficacy in human patients

The compound's unique mechanism of action, particularly its ability to induce apoptosis in cancer cells resistant to conventional apoptosis inducers, positions it as a valuable addition to the arsenal of anticancer agents . Its synergistic effects with established chemotherapeutic drugs further enhance its potential clinical utility.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator